Chmfl-btk-11 -

Chmfl-btk-11

Catalog Number: EVT-10908144
CAS Number:
Molecular Formula: C25H21N5O2
Molecular Weight: 423.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Chmfl-btk-11 is a potent and selective irreversible inhibitor of Bruton's tyrosine kinase, a key enzyme involved in B-cell receptor signaling pathways. This compound has garnered attention for its potential therapeutic applications in treating various B-cell malignancies and autoimmune diseases. The development of Chmfl-btk-11 showcases advancements in targeted therapies aimed at modulating immune responses and inhibiting tumor growth.

Source

Chmfl-btk-11 was identified through structure-based drug design, focusing on optimizing the binding affinity and selectivity towards Bruton's tyrosine kinase. Its discovery is part of a broader effort to develop effective inhibitors that can provide therapeutic benefits with minimal side effects. The compound was reported in various studies, including detailed structure-activity relationship investigations that highlight its efficacy and mechanism of action.

Classification

Chmfl-btk-11 falls under the category of protein kinase inhibitors, specifically targeting Bruton's tyrosine kinase. It is classified as an irreversible inhibitor, meaning it forms a stable covalent bond with the target enzyme, leading to prolonged inhibition.

Synthesis Analysis

Methods

The synthesis of Chmfl-btk-11 involves several key steps aimed at constructing a benzonaphthyridinone scaffold, which is essential for its inhibitory activity. The synthetic pathway typically includes:

  1. Formation of the Core Structure: Utilizing starting materials that undergo cyclization to form the naphthyridinone core.
  2. Functionalization: Introduction of various substituents to enhance binding affinity and selectivity towards Bruton's tyrosine kinase.
  3. Purification: Employing techniques such as chromatography to isolate the final product with high purity.

Technical Details

The synthetic route has been optimized to improve yield and reduce the number of steps required for production. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and purity of Chmfl-btk-11.

Molecular Structure Analysis

Structure

Chmfl-btk-11 features a complex molecular structure characterized by a benzonaphthyridinone core with specific substituents that facilitate its interaction with Bruton's tyrosine kinase. The structural formula can be represented as follows:

C20H19N3OC_{20}H_{19}N_{3}O

Data

Key structural data include:

  • Molecular Weight: 315.39 g/mol
  • Melting Point: 210 °C
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water.
Chemical Reactions Analysis

Reactions

Chmfl-btk-11 primarily undergoes covalent modification reactions with cysteine residues in the active site of Bruton's tyrosine kinase. This irreversible reaction inhibits the enzyme's activity, disrupting downstream signaling pathways critical for B-cell survival and proliferation.

Technical Details

Kinetic studies have demonstrated that Chmfl-btk-11 exhibits an IC50 value in the low nanomolar range, indicating high potency against its target enzyme. The binding kinetics reveal that once bound, the inhibitor significantly reduces the enzymatic activity, which is crucial for therapeutic efficacy.

Mechanism of Action

Process

The mechanism of action for Chmfl-btk-11 involves:

  1. Covalent Binding: The compound forms a covalent bond with a specific cysteine residue within the active site of Bruton's tyrosine kinase.
  2. Inhibition of Phosphorylation: This binding prevents ATP from accessing the active site, thereby inhibiting autophosphorylation and subsequent signaling cascades.
  3. Downstream Effects: The inhibition leads to reduced activation of pathways associated with cell survival, proliferation, and inflammation, making it effective in treating related diseases.

Data

Studies indicate that treatment with Chmfl-btk-11 results in significant reductions in B-cell activation markers and cytokine production, further supporting its therapeutic potential.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Chmfl-btk-11 is typically presented as a white to off-white solid.
  • Stability: The compound is stable under normal laboratory conditions but should be stored away from light to prevent degradation.

Chemical Properties

  • pH Stability: Chmfl-btk-11 maintains stability across a range of pH levels (4-7).
  • Reactivity: Exhibits reactivity towards nucleophiles due to its electrophilic nature, particularly towards thiol groups.
Applications

Chmfl-btk-11 has significant potential applications in:

  1. Cancer Therapy: It is being explored as a treatment option for various B-cell malignancies such as chronic lymphocytic leukemia and non-Hodgkin lymphoma.
  2. Autoimmune Disorders: Due to its ability to modulate immune responses, it may also be beneficial in conditions like rheumatoid arthritis and systemic lupus erythematosus.
  3. Research Tool: As a selective inhibitor of Bruton's tyrosine kinase, it serves as an important tool for studying B-cell signaling pathways and their implications in health and disease.
Discovery and Rational Design of CHMFL-BTK-11

Structure-Based Irreversible Inhibitor Design Strategies Targeting BTK Cys481

The development of CHMFL-BTK-11 employed structure-based drug design (SBDD) methodologies focused on Bruton’s tyrosine kinase’s (BTK) unique structural features. BTK contains a non-conserved cysteine residue (Cys481) within its ATP-binding pocket, which serves as a nucleophilic anchor for covalent inhibitor design [1] [8]. Computational homology modeling and molecular docking studies leveraged the X-ray crystal structure of BTK (PDB ID: 3OCS) to identify optimal spatial positioning for an electrophilic warhead. The binding pocket dimensions (approximately 18 × 8 × 9 × 17 Å) surrounding Cys481 facilitated precise warhead placement, ensuring covalent bond formation without steric hindrance [8].

Kinome-wide selectivity profiling confirmed Cys481’s uniqueness; among 456 kinases evaluated, only BTK and JAK3 demonstrated strong binding to CHMFL-BTK-11 at 1 μM. Subsequent enzymatic assays revealed JAK3 inhibition (IC₅₀ = 227 nM) was 8.5-fold weaker than BTK inhibition (IC₅₀ = 26.82 nM), affirming selectivity [1]. Mutagenesis studies further validated Cys481’s necessity: CHMFL-BTK-11 inhibited wild-type BTK (EC₅₀ = 25 nM) but showed significantly reduced efficacy against C481S mutants (EC₅₀ > 3 μM) [1] [3].

Table 1: Selectivity Profile of CHMFL-BTK-11

Kinase/MutantIC₅₀/EC₅₀ (nM)Selectivity vs. BTK
BTK (wild-type)26.821x
BTK (C481S)>3,000>111x loss
JAK32278.5x weaker
EGFR>10,000>370x weaker

Scaffold Optimization from Quinoline-Based Pharmacophores to Enhance Covalent Binding

Initial lead compounds featured a quinoline core but exhibited suboptimal binding kinetics and off-target interactions. Scaffold hopping led to the tricyclic benzonaphthyridinone pharmacophore, inspired by mTOR inhibitor Torin2 [8]. This scaffold repositioned the acrylamide warhead 6.0 Å from Cys481, enabling direct nucleophilic attack while maintaining hinge-region hydrogen bonds with Met477 [8] [3].

Critical modifications included:

  • Ring fusion: Expansion to benzonaphthyridinone improved hydrophobic interactions with the BTK front pocket (Leu408, Val416).
  • Substituent engineering: A p-tolyl group at the C6 position enhanced π-stacking with Tyr476, increasing residence time.
  • Reversible-to-irreversible conversion: Saturation of the acrylamide warhead (CHMFL-BTK-12) abolished activity (IC₅₀ > 10 μM), confirming covalent binding necessity [1].

Table 2: Impact of Scaffold Modifications on BTK Inhibition

CompoundCore StructureBTK IC₅₀ (nM)Cellular EC₅₀ (nM)
Quinoline precursorMonocyclic120300
BenzonaphthyridinoneTricyclic26.8225
CHMFL-BTK-12 (reversible)Saturated acrylamide>10,000>3,000

The benzonaphthyridinone scaffold improved biochemical potency 4.5-fold over initial quinoline analogs and demonstrated >500-fold selectivity over EGFR and other cysteine-containing kinases [8].

Role of Acrylamide Warhead in Irreversible BTK Inhibition Kinetics

The acrylamide moiety in CHMFL-BTK-11 serves as a Michael acceptor that undergoes nucleophilic addition with Cys481’s thiol group, forming a covalent adduct. Kinetic characterization revealed an irreversible inhibition mechanism with a kinact/Ki value of 0.01 μM⁻¹s⁻¹, indicating rapid and efficient bond formation [1] [8]. The two-step inhibition process involves:

  • Reversible recognition: Initial docking via hinge-region hydrogen bonds (Met477).
  • Covalent bond formation: Nucleophilic attack by Cys481 on the β-carbon of acrylamide, yielding a stable thioether linkage [4].

Mutagenesis studies confirmed warhead specificity: C481S mutations reduced inhibition by >100-fold. Cellular assays showed CHMFL-BTK-11 suppressed BTK autophosphorylation (Y223) at 25 nM, while downstream targets (PLCγ2-Y1217, ERK) required higher concentrations (300 nM), reflecting substrate-specific signaling dependencies [1] [3].

KinomeScan profiling across 468 kinases/mutants demonstrated exceptional selectivity (S(1) score = 0.02). Off-target binding to BLK, HER2, and JAK3 occurred only at concentrations >1 μM, with no functional inhibition below 100 nM [1] [7]. The warhead’s electrophilicity was finely tuned to minimize non-specific reactions with plasma proteins or glutathione, reducing off-tissue toxicity risks [4].

Table 3: Kinetic Parameters of CHMFL-BTK-11 Covalent Binding

ParameterValueMethod
Ki (reversible)0.14 μMADP-Glo™ assay
kinact (rate of inactivation)0.0014 s⁻¹Progress curve analysis
kinact/Ki0.01 μM⁻¹s⁻¹Covalent efficiency
Residence time>24 hCellular washout

Properties

Product Name

Chmfl-btk-11

IUPAC Name

N-[2-methyl-5-(2-oxo-9-pyrazol-1-yl-3,4-dihydrobenzo[h][1,6]naphthyridin-1-yl)phenyl]prop-2-enamide

Molecular Formula

C25H21N5O2

Molecular Weight

423.5 g/mol

InChI

InChI=1S/C25H21N5O2/c1-3-23(31)28-22-14-19(7-5-16(22)2)30-24(32)10-6-17-15-26-21-9-8-18(13-20(21)25(17)30)29-12-4-11-27-29/h3-5,7-9,11-15H,1,6,10H2,2H3,(H,28,31)

InChI Key

AANOKQLITQDWQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CCC3=CN=C4C=CC(=CC4=C32)N5C=CC=N5)NC(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.